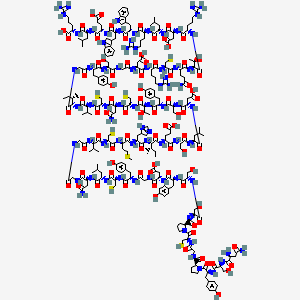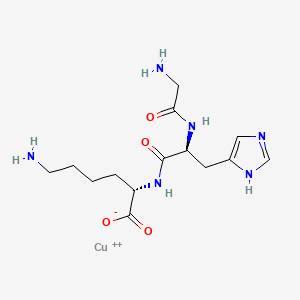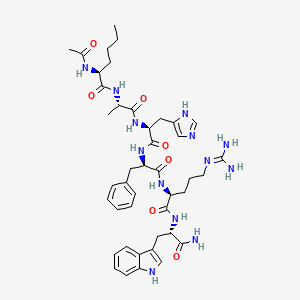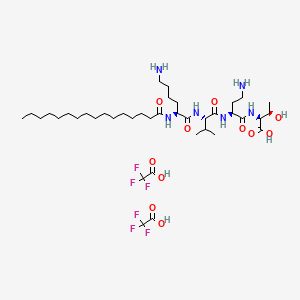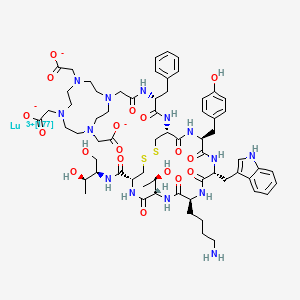
Z-Glu(osu)-obzl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Glu(osu)-obzl is a chemical compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology. This compound is a derivative of the amino acid glutamic acid and has been synthesized using various methods.
Applications De Recherche Scientifique
Environmental Remediation and Energy Conversion
- Artificial Z-scheme Photocatalytic Systems : Z-scheme photocatalysis, inspired by the Z-scheme mechanism in natural photosynthesis, has shown promise in environmental remediation and energy conversion. These systems effectively promote the separation of photogenerated electron-hole pairs, optimizing the photocatalytic system's oxidation and reduction abilities. They are applied in degrading organic pollutants, heavy metal ion redox, micro-organism inactivation, and water-splitting for H2 and O2 evolution. Such systems represent a significant leap in addressing environmental degradation and energy shortages (Huang et al., 2019).
Biochemical Processes
- Glutamic Acid and Derivatives as Corrosion Inhibitors : Research on glutamic acid and its derivatives, including possibly Z-Glu(osu)-obzl related compounds, has explored their use as corrosion inhibitors for metals. These compounds have shown varying effectiveness based on experimental conditions, highlighting the complex interaction between biochemical compounds and metal surfaces (Hamadi et al., 2018).
Materials Science
- Zinc Oxide Nanostructures : One-dimensional zinc oxide (ZnO) nanostructures, such as rods, wires, belts, and tubes, have been extensively studied for their unique properties, including in photonics, sensors, and photocatalysis. These materials, related by chemical composition to the broader field of zinc and its compounds, demonstrate the potential for advanced materials in environmental applications, such as degrading pollutants under light irradiation (Udom et al., 2013).
Propriétés
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBJHNMTZCVEA-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


